1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Synthesis Analysis
Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide involves an alkylation reaction of imidazole derivatives followed by an anion exchange process to introduce the bis(trifluoromethanesulfonyl)imide anion. These processes result in the formation of ionic liquids with varying alkyl chain lengths and substitutions on the imidazolium ring, which can significantly affect their physical and chemical properties (Drai et al., 2017).
Molecular Structure Analysis
The molecular structure of this ionic liquid has been explored through crystallography and spectroscopy studies. Single crystal X-ray diffraction reveals that the anion in the imidazolium salt adopts an unusual cis-geometry, influenced by cation-anion hydrogen bonds. This structural arrangement results in the formation of fluorous layers within the solid-state structure, which is critical for understanding the material's solvation and interaction mechanisms (Holbrey et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide are influenced by its ionic nature and the ability to form stable ion pairs. Studies show that the methylation of the C2 position of the imidazolium ring disrupts the dominant hydrogen-bonding interaction between the cation and anion, leading to significant changes in its physicochemical properties (Noack et al., 2010).
Physical Properties Analysis
The physical properties of 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide, such as density, thermal expansion, and surface tension, have been extensively studied. These properties are crucial for applications in electrochemistry and materials science. The thermal expansion coefficients, surface excess entropy, and molar enthalpy of vaporization are determined by experimental measurements and theoretical calculations, providing insights into the compound's behavior in various conditions (Wu et al., 2012).
Scientific Research Applications
Vapor Pressure and Thermodynamic Properties : Rocha et al. (2014) studied the vapor pressures of various ionic liquids including 1-ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide. They observed that the enthalpy and entropy of vaporization presented a higher value for this compound, indicating its higher volatility due to its asymmetric character, which affects the electrostatic interactions between the ionic pairs (Rocha et al., 2014).
Crystal Structures : Holbrey et al. (2004) examined the crystal structures of similar ionic liquids, noting that the anion in 1,3-dimethylimidazolium adopts an unusual cis-geometry due to specific hydrogen-bonds, which significantly impacts their physical properties (Holbrey et al., 2004).
Thermal and Surface Properties : Wu et al. (2012) investigated the density, surface tension, and thermal expansion coefficient of several bis(trifluoromethanesulfonyl)imide-based ionic liquids, including 1-ethyl-3-pentylimidazolium bis(trifluoromethanesulfonyl)imide. Their findings are essential for understanding the physical behavior of these liquids under various temperature conditions (Wu et al., 2012).
Electrochemical Behavior in Battery Applications : Nádherná et al. (2009) demonstrated the suitability of ionic liquids, including 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, as electrolytes for Li2FeSiO4 cathodes in lithium-ion batteries at elevated temperatures. This study highlights the potential of these ionic liquids in improving battery safety and performance (Nádherná et al., 2009).
Polymer Electrode Synthesis : Sandoval et al. (2014) researched the electrochemical properties of poly(3,4-ethylenedioxythiophene) synthesized in various ionic liquids, including 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide. Their findings are crucial for developing advanced materials for electronics and energy storage applications (Sandoval et al., 2014).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-2,3-dimethylimidazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2F6NO4S2/c1-4-9-6-5-8(3)7(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H,4H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYSDBSJWNTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049235 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
174899-90-2 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.